molecular formula C20H29N3O2 B2538895 N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide CAS No. 952976-12-4

N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2538895
CAS No.: 952976-12-4
M. Wt: 343.471
InChI Key: WYLUNIXMAHASGJ-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a novel compound with the molecular formula C20H29N3O2 and a molecular weight of 343.471.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of benzylamine with oxalyl chloride to form an intermediate, which is then reacted with 1-cyclopentylpiperidine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
  • N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Uniqueness

N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is unique due to its specific structural features and the resulting chemical properties. Its cyclopentylpiperidine moiety imparts distinct steric and electronic characteristics, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N'-benzyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c24-19(21-14-16-6-2-1-3-7-16)20(25)22-15-17-10-12-23(13-11-17)18-8-4-5-9-18/h1-3,6-7,17-18H,4-5,8-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLUNIXMAHASGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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